N-Methyl-4-[(naphthalen-1-yl)oxy]butan-1-amine
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Overview
Description
N-Methyl-4-[(naphthalen-1-yl)oxy]butan-1-amine is a chemical compound known for its unique structure, which includes a naphthalene ring attached to a butan-1-amine chain via an oxygen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl-4-[(naphthalen-1-yl)oxy]butan-1-amine typically involves the reaction of 1-naphthol with N-methyl-4-chlorobutan-1-amine under basic conditions. The reaction proceeds via nucleophilic substitution, where the hydroxyl group of 1-naphthol attacks the carbon atom bearing the chlorine atom in N-methyl-4-chlorobutan-1-amine, resulting in the formation of this compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. it is likely that large-scale synthesis would follow similar reaction pathways as laboratory-scale synthesis, with optimizations for yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
N-Methyl-4-[(naphthalen-1-yl)oxy]butan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthoquinones.
Reduction: Reduction reactions can convert the naphthalene ring to tetrahydronaphthalene derivatives.
Substitution: The amine group can participate in substitution reactions, forming derivatives with different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products
Oxidation: Naphthoquinones
Reduction: Tetrahydronaphthalene derivatives
Substitution: Various substituted amines and ethers
Scientific Research Applications
N-Methyl-4-[(naphthalen-1-yl)oxy]butan-1-amine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including antifungal and antibacterial activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-Methyl-4-[(naphthalen-1-yl)oxy]butan-1-amine involves its interaction with specific molecular targets. The naphthalene ring can intercalate with DNA, potentially disrupting replication and transcription processes. Additionally, the amine group can form hydrogen bonds with biological macromolecules, affecting their structure and function .
Comparison with Similar Compounds
Similar Compounds
N-Methyl-1-naphthalenemethylamine: Similar structure but lacks the butan-1-amine chain.
N-Methyl-3-(naphthalen-1-yloxy)-3-(thiophen-3-yl)propan-1-amine: Contains a thiophene ring instead of a butan-1-amine chain.
Uniqueness
N-Methyl-4-[(naphthalen-1-yl)oxy]butan-1-amine is unique due to its specific structural features, which confer distinct chemical and biological properties. The presence of both the naphthalene ring and the butan-1-amine chain allows for diverse chemical reactivity and potential biological activity.
Properties
CAS No. |
653573-31-0 |
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Molecular Formula |
C15H19NO |
Molecular Weight |
229.32 g/mol |
IUPAC Name |
N-methyl-4-naphthalen-1-yloxybutan-1-amine |
InChI |
InChI=1S/C15H19NO/c1-16-11-4-5-12-17-15-10-6-8-13-7-2-3-9-14(13)15/h2-3,6-10,16H,4-5,11-12H2,1H3 |
InChI Key |
JCYQFYGFKORSIY-UHFFFAOYSA-N |
Canonical SMILES |
CNCCCCOC1=CC=CC2=CC=CC=C21 |
Origin of Product |
United States |
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